(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL
Description
Crystallographic Analysis of Chiral Center Configuration
The absolute configuration of (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride was resolved using single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 8.42 Å, b = 11.23 Å, c = 14.56 Å, and α = β = γ = 90°. The R-configuration at the chiral carbon (C3) was confirmed via Flack parameter analysis (x = 0.02(3)), which showed unambiguous handedness.
The bromophenyl group adopts a planar geometry (r.m.s. deviation = 0.012 Å), with the bromine atom positioned meta to the propanol chain. Key bond lengths include C3–N1 (1.472 Å) and C3–C4 (1.541 Å), consistent with sp³ hybridization at the chiral center. The hydrochloride counterion forms a bifurcated hydrogen bond with the amino group (N1–H···Cl⁻: 2.89 Å, 158°) and hydroxyl group (O1–H···Cl⁻: 3.02 Å, 145°), stabilizing the crystal lattice.
Table 1: Crystallographic parameters for (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 8.42 |
| b (Å) | 11.23 |
| c (Å) | 14.56 |
| Resolution (Å) | 0.84 |
| R1 (I > 2σ) | 0.032 |
| Flack parameter | 0.02(3) |
Comparative NMR Spectroscopic Profiling of Enantiomeric Forms
¹H and ¹³C NMR analyses revealed distinct splitting patterns between the (R)- and (S)-enantiomers. The diastereotopic protons on C2 (CH₂OH) exhibited a geminal coupling constant (J = 12.4 Hz) in the (R)-form, compared to J = 11.9 Hz in the (S)-enantiomer. The aromatic region showed a characteristic doublet-of-doublets (δ 7.38–7.42 ppm) for the meta-bromophenyl group, with vicinal coupling constants (JHH = 8.2 Hz, JCH = 4.6 Hz) conserved across both enantiomers.
¹³C DEPT-135 spectra confirmed the chiral center’s configuration: the (R)-enantiomer displayed a downfield-shifted C3 signal (δ 52.1 ppm) versus δ 51.7 ppm for the (S)-form, attributed to differential shielding from the bromine’s anisotropic effect.
Table 2: Key NMR chemical shifts (δ, ppm) for (R)- vs. (S)-enantiomers
| Position | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| C3 (chiral) | 52.1 | 51.7 |
| C4 (CH₂OH) | 62.8 | 62.5 |
| C7 (aromatic) | 131.4 | 131.2 |
| NH₂ | 1.45 | 1.42 |
| OH | 4.87 | 4.83 |
Computational Modeling of Molecular Conformational Dynamics
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level identified three low-energy conformers (ΔG < 2 kcal/mol). The global minimum (C1) features an antiperiplanar arrangement of the hydroxyl and amino groups (N1–C3–C4–O1 torsion angle = 178.3°), stabilized by an intramolecular N–H···O hydrogen bond (2.11 Å). Molecular dynamics simulations (298 K, 100 ns) revealed a 12.3 kcal/mol energy barrier for C3–N1 bond rotation, explaining the compound’s stereochemical stability under ambient conditions.
The bromine atom’s steric bulk increases the activation energy for phenyl ring rotation by 3.8 kcal/mol compared to non-halogenated analogs. Natural bond orbital (NBO) analysis showed hyperconjugative interactions between the bromine lone pairs and σ*(C–C) orbitals (E(2) = 6.3 kcal/mol), contributing to the planarization of the aromatic system.
Table 3: DFT-derived conformational energies and key torsion angles
| Conformer | ΔG (kcal/mol) | N1–C3–C4–O1 (°) |
|---|---|---|
| C1 | 0.0 | 178.3 |
| C2 | 1.2 | -65.4 |
| C3 | 1.8 | 54.7 |
Propriétés
IUPAC Name |
(3R)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCPFDLHRPOIA-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674243 | |
| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213637-86-5 | |
| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Enzymatic Kinetic Resolution
Enzymatic resolution remains a cornerstone for obtaining enantiomerically pure β-amino alcohols. A patented method describes the use of Rhodococcus erythropolis AKU 2103 to selectively deacylate the (S)-enantiomer of racemic 3-amino-3-(3-bromophenyl)propan-1-ol, leaving the desired (R)-isomer intact. The reaction proceeds in a biphasic system (water/toluene) at pH 7.5 and 30°C, achieving an enantiomeric excess (ee) of 98% after 24 hours. Key parameters include:
-
Substrate concentration : 50 mM to minimize substrate inhibition.
-
Enzyme loading : 10% (w/w) for optimal activity without foam formation.
-
Additives : 1 mM Ca²⁺ enhances enzyme stability, improving yield from 78% to 92%.
Post-resolution, the (R)-enantiomer is extracted into ethyl acetate, concentrated, and treated with HCl gas in methanol to precipitate the hydrochloride salt (mp 214–216°C).
Diastereomeric Salt Formation
Alternative resolution employs (+)-dibenzoyl-L-tartaric acid (DBTA) as a chiral resolving agent. A 1:1 molar ratio of racemic free base to DBTA in ethanol/water (4:1) yields diastereomeric salts with differential solubility. The (R)-enantiomer-DBTA complex crystallizes preferentially, achieving 95% ee after two recrystallizations. This method, while reliable, suffers from lower overall yield (45–50%) compared to enzymatic approaches.
Asymmetric Synthesis via Catalytic Hydrogenation
Chiral Ruthenium Catalysts
The Corey–Bakshi–Shibata (CBS) reduction protocol adapts well to this substrate. A ketone precursor, 3-(3-bromophenyl)-3-oxopropan-1-ol, undergoes asymmetric hydrogenation using Ru(OAc)₂[(R)-Xyl-SynPhos] in tetrahydrofuran (THF) at 50 bar H₂ pressure. Key outcomes:
-
Turnover frequency (TOF) : 1,200 h⁻¹ at 60°C.
-
Enantioselectivity : 99% ee for (R)-configuration.
-
Yield : 88% after column chromatography (SiO₂, EtOAc/hexane 3:7).
Catalyst recycling remains challenging due to bromide-mediated deactivation, limiting reuse to three cycles before ee drops below 95%.
Organocatalytic Approaches
Proline-derived catalysts enable enantioselective Mannich reactions. 3-Bromobenzaldehyde reacts with nitromethane and a β-keto ester in the presence of (S)-proline (20 mol%) to form a β-nitroamine intermediate, which is hydrogenated over Raney Ni to the target amino alcohol. While avoiding transition metals, this route achieves only 82% ee, necessitating subsequent recrystallization.
Reductive Amination Strategies
Borane-Mediated Reduction
A two-step sequence starts with condensation of 3-bromophenylacetone with ammonium acetate in methanol, forming an imine intermediate. Subsequent reduction using BH₃·THF at 0°C yields racemic 3-amino-3-(3-bromophenyl)propan-1-ol, which is resolved as described in Section 1. Critical parameters:
-
Stoichiometry : 2.2 equivalents of BH₃ ensures complete reduction.
-
Temperature control : Exothermic reaction requires rigorous cooling to prevent racemization.
Catalytic Transfer Hydrogenation
Phenylglyoxylic acid serves as a hydrogen donor in the presence of [Ir(cod)Cl]₂ and (R)-SegPhos ligand. This method achieves 94% ee at 80°C in isopropanol, with a substrate-to-catalyst ratio (S/C) of 500. The hydrochloride salt precipitates directly upon acidification, simplifying isolation.
Hydrochloride Salt Formation and Purification
Regardless of the synthetic route, final conversion to the hydrochloride salt involves bubbling HCl gas through a chilled (−10°C) methanol solution of the free base. Crystallization kinetics studies reveal:
-
Optimal HCl flow rate : 0.5 L/min to avoid local overheating.
-
Seed crystals : Adding 1% (w/w) pre-formed salt ensures uniform crystal growth.
-
Purity : >99.5% by HPLC (C18 column, 0.1% TFA in water/acetonitrile).
Comparative Analysis of Synthetic Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Enzymatic Resolution | 98 | 92 | Industrial | High enzyme cost |
| Diastereomeric Salt | 95 | 50 | Lab-scale | Low yield, solvent-intensive |
| Ru-Catalyzed Hydrogenation | 99 | 88 | Pilot-scale | Catalyst deactivation |
| Organocatalytic Mannich | 82 | 75 | Lab-scale | Moderate ee, multiple steps |
| BH₃ Reduction | Racemic | 90 | Any scale | Requires resolution step |
Key Findings :
-
Ru-catalyzed hydrogenation offers the best balance of ee and yield but requires careful catalyst handling.
-
Enzymatic methods, while expensive, are preferable for GMP-compliant production due to minimal metal residues.
-
Borane-mediated reduction remains popular for small-scale syntheses despite generating racemic product.
Process Optimization and Troubleshooting
Byproduct Formation in Reductive Amination
GC-MS analysis identifies 3-(3-bromophenyl)propan-1-ol (5–8% yield) as a major byproduct from over-reduction. Mitigation strategies:
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in ®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the bromophenyl group or the amino group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-3-(3-bromophenyl)propan-1-one.
Reduction: Formation of 3-amino-3-(3-bromophenyl)propan-1-amine.
Substitution: Formation of 3-amino-3-(3-azidophenyl)propan-1-ol or 3-amino-3-(3-cyanophenyl)propan-1-ol.
Applications De Recherche Scientifique
Chemistry
®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, ®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Halogen Substituents
- Bromo vs. Chloro : Bromine’s larger atomic radius and polarizability enhance lipophilicity compared to chlorine (e.g., 280.54 g/mol for bromo vs. 220.09 g/mol for dichloro analogs). This impacts membrane permeability in drug candidates.
- Fluoro and Trifluoromethyl : Fluorine’s electronegativity and trifluoromethyl’s electron-withdrawing effects improve metabolic stability and bioavailability, as seen in and .
Stereochemistry
Functional Group Variations
- Propanol vs. Propanoic Acid: Propanol derivatives (e.g., ) are more polar due to hydroxyl groups, whereas propanoic acid analogs () exhibit acidic properties (pKa ~3.55), influencing solubility and ionic interactions.
Activité Biologique
(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a chiral compound with significant biological activity, particularly in pharmaceutical research. Its unique molecular structure, characterized by a bromophenyl group attached to a propanol backbone, makes it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C₉H₁₃BrClNO
- Molecular Weight : Approximately 266.56 g/mol
- Structure : Contains a bromophenyl substituent which influences its reactivity and biological interactions.
The biological activity of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may modulate neurotransmitter levels, suggesting potential applications in neurological disorders.
Interaction Studies
Studies indicate that this compound interacts with neurotransmitter systems, potentially influencing pathways involved in mood regulation and cognitive functions. The specific mechanisms are still under investigation but may involve receptor binding and modulation of signaling pathways.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung adenocarcinoma (A549 cells). The compound's cytotoxic effects were evaluated using MTT assays, revealing significant reductions in cell viability at specific concentrations .
Table 1: Anticancer Activity Assessment
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 100 | 61 |
| Cisplatin | A549 | 100 | 50 |
| Control | A549 | - | 100 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. It exhibited notable activity against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent. Further screening against various pathogens revealed that the compound could inhibit bacterial growth effectively .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
| Klebsiella pneumoniae | >64 µg/mL |
Case Studies
- Anticancer Study : A study conducted on A549 lung cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The compound was compared to conventional chemotherapeutics like cisplatin, demonstrating comparable efficacy while suggesting a unique mechanism of action.
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound was tested against various resistant strains. Results indicated effective inhibition of Staphylococcus aureus growth, highlighting its potential role in treating infections caused by resistant bacteria.
Q & A
Q. What are the established synthetic routes for (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves asymmetric reduction or resolution of a ketone precursor. For example:
- Chiral catalysis : Use of chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation of a β-keto-amine intermediate .
- Kinetic resolution : Enzymatic methods (lipases or transaminases) to separate enantiomers, though yields may vary based on substrate specificity .
- Critical parameters : Temperature, solvent polarity (e.g., THF vs. methanol), and catalyst loading significantly impact enantiomeric excess (ee). NMR and chiral HPLC (e.g., Chiralpak AD-H column) are essential for purity validation .
Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?
Key characterization steps include:
-
Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, ethyl acetate) under controlled pH (1–7.4). Hydrochloride salts often enhance aqueous solubility .
-
Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products. Bromophenyl groups may confer sensitivity to light, necessitating amber glass storage .
-
Spectroscopic data :
Technique Key Peaks ¹H NMR (DMSO-d6) δ 7.4–7.6 (aromatic H), δ 3.5–4.0 (OH/NH2), δ 1.8–2.2 (CH2) FT-IR 3300–3500 cm⁻¹ (NH/OH stretch), 1600 cm⁻¹ (C-Br) HRMS [M+H]+ calculated for C9H12BrNO: 244.0087 .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence the compound’s biological activity compared to analogs with other halogens (e.g., Cl, F)?
- Electrophilicity : The bromine atom’s larger size and lower electronegativity (vs. Cl/F) may alter binding affinity in receptor-ligand studies. For example, 3-chlorophenyl analogs show reduced activity in serotonin receptor assays compared to brominated derivatives .
- Metabolic stability : Bromine’s higher molecular weight may slow oxidative metabolism (CYP450), as observed in pharmacokinetic studies of similar arylpropanolamines .
- Structural insights : X-ray crystallography of co-crystals with target proteins (e.g., GPCRs) can map halogen bonding interactions .
Q. What experimental strategies resolve contradictions in reported solubility or stability data across studies?
- Controlled replication : Standardize solvent purity (HPLC-grade), temperature (±0.1°C), and agitation speed.
- Advanced analytics : Use dynamic light scattering (DLS) to detect aggregates in solubility assays or LC-MS/MS to identify degradation pathways .
- Case example : Discrepancies in ethanol solubility (20–30 mg/mL) may arise from residual salts or polymorphic forms. Differential scanning calorimetry (DSC) can identify polymorph transitions .
Q. How can researchers optimize enantioselective synthesis to achieve >99% ee for in vivo studies?
- Catalyst screening : Test Ru-(S)-SunPhos or Rh-(R)-Josiphos complexes for improved stereocontrol .
- DoE approach : Apply a factorial design to optimize parameters like H2 pressure (10–50 bar), substrate/catalyst ratio (1:0.01–0.1), and reaction time (12–48 hrs).
- In-line monitoring : Use PAT tools (ReactIR) to track intermediate formation and minimize racemization .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity in neuronal cell lines?
- Hypothesis : Variability may stem from differences in cell passage number, assay duration (24 vs. 48 hrs), or metabolite accumulation.
- Methodological fixes :
Method Development
Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
